Cas no 5448-37-3 (Benzamide, 4-methyl-N,N-dipropyl-)

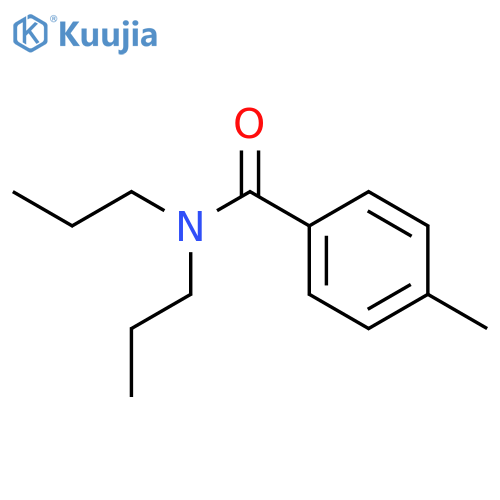

5448-37-3 structure

商品名:Benzamide, 4-methyl-N,N-dipropyl-

Benzamide, 4-methyl-N,N-dipropyl- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-methyl-N,N-dipropyl-

- 4-methyl-N,N-dipropylbenzamide

- Benzamide,4-methyl-N,N-dipropyl

- NSC17937

- 4-Methyl-N,N-di-n-propylbenzamide

- DTXSID90280692

- 5448-37-3

- NSC-17937

- SCHEMBL7967022

- AKOS003870559

- DS-006498

-

- MDL: MFCD01014805

- インチ: InChI=1S/C14H21NO/c1-4-10-15(11-5-2)14(16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

- InChIKey: SSKXLWDELGDVDS-UHFFFAOYSA-N

- ほほえんだ: CCCN(CCC)C(=O)C1=CC=C(C)C=C1

計算された属性

- せいみつぶんしりょう: 219.16200

- どういたいしつりょう: 219.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 20.31000

- LogP: 3.25720

Benzamide, 4-methyl-N,N-dipropyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | F130622-1g |

4-Methyl-N,N-di-n-propylbenzamide |

5448-37-3 | 97 | 1g |

RMB 8585.60 | 2023-09-07 | |

| Cooke Chemical | F130622-250mg |

4-Methyl-N,N-di-n-propylbenzamide |

5448-37-3 | 97 | 250mg |

RMB 2681.60 | 2023-09-07 |

Benzamide, 4-methyl-N,N-dipropyl- 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

5448-37-3 (Benzamide, 4-methyl-N,N-dipropyl-) 関連製品

- 134-62-3(Diethyltoluamide)

- 1696-17-9(N,N-Diethylbenzamide)

- 20383-28-2(N,N-Diisopropylbenzamide)

- 2728-05-4(N,N-Diethyl-p-toluamide)

- 776-75-0(1-Benzoylpiperidine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量